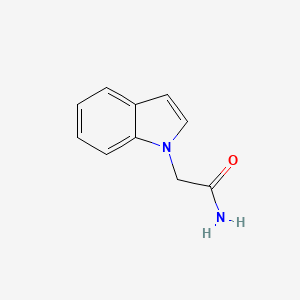

![molecular formula C20H16FN3O4S B2884642 N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1251670-81-1](/img/structure/B2884642.png)

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

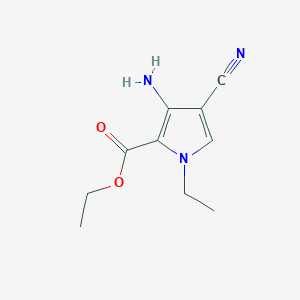

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sec-butyl group could be introduced through a reaction with a suitable alkyl halide . The benzoyl group could be introduced through a Friedel-Crafts acylation . The piperidine ring could be formed through a cyclization reaction. The carboxamide group could be introduced through a reaction with a carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The sec-butyl group is a branched alkyl group, which could introduce some steric hindrance . The benzoyl group and the carboxamide group are both carbonyl-containing groups, which could participate in hydrogen bonding and other polar interactions. The piperidine ring is a six-membered ring with one nitrogen atom, which could have interesting conformational properties.Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amine group could participate in acid-base reactions or nucleophilic substitution reactions . The benzoyl group could participate in electrophilic aromatic substitution reactions . The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (such as the amine and carboxamide groups) could increase its solubility in polar solvents. The presence of the sec-butyl group could increase its solubility in nonpolar solvents .科学的研究の応用

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moieties introduced to the benzamide and modifications at the piperidine nitrogen atom showed enhanced activity, indicating their potential as antidementia agents. This suggests that similar modifications in compounds like N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide could explore their utility in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Heterocyclic carboxamides, including those derived from piperidine structures, have been evaluated as potential antipsychotic agents. Their interaction with dopamine and serotonin receptors, coupled with in vivo activities indicative of antipsychotic properties, positions related compounds as candidates for further evaluation in mental health disorders (Norman et al., 1996).

Aromatase Inhibitors

Compounds such as 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of estrogen biosynthesis, highlighting their potential in the treatment of hormone-dependent breast cancer. This demonstrates the applicability of piperidine derivatives in oncology, specifically in conditions where estrogen plays a pivotal role (Hartmann & Batzl, 1986).

Antibacterial Activities

Novel benzamide derivatives, including those with a piperidine base, have been synthesized and shown to exhibit antibacterial effects. This suggests a potential avenue for developing new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Pouramiri et al., 2017).

特性

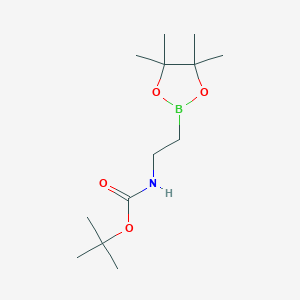

IUPAC Name |

4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVFRPXDJYMBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2884565.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)

![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2884580.png)

![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)